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Compound of Interest

Compound Name: 4-Phenoxybutyl chloride

Cat. No.: B1359944 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Phenoxybutyl chloride (CAS No. 2651-46-9), a versatile intermediate in the synthesis of

pharmaceuticals and other fine chemicals. The following sections present detailed Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured

format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary
The empirical formula for 4-Phenoxybutyl chloride is C₁₀H₁₃ClO, with a molecular weight of

184.66 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.28 m 2H Ar-H (meta)

6.97 - 6.92 m 3H Ar-H (ortho, para)

4.01 t 2H O-CH₂

3.61 t 2H CH₂-Cl

2.00 - 1.93 m 2H O-CH₂-CH₂

1.93 - 1.86 m 2H CH₂-CH₂-Cl

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

158.9 Ar-C (quaternary)

129.4 Ar-CH (meta)

120.8 Ar-CH (para)

114.5 Ar-CH (ortho)

67.4 O-CH₂

44.8 CH₂-Cl

29.5 O-CH₂-CH₂

26.6 CH₂-CH₂-Cl

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description of Vibration

3065, 3040 C-H stretch (aromatic)

2950, 2870 C-H stretch (aliphatic)

1600, 1585, 1495 C=C stretch (aromatic ring)

1245 C-O stretch (aryl ether)

750, 690 C-H bend (aromatic, out-of-plane)

660 C-Cl stretch

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

184 25 [M]⁺ (Molecular Ion)

186 8 [M+2]⁺ (Isotope Peak)

107 100 [C₇H₇O]⁺

94 80 [C₆H₅OH]⁺

77 60 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
A sample of 4-Phenoxybutyl chloride (typically 5-25 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 300

MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to

10 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

For a liquid sample like 4-Phenoxybutyl chloride, a thin film is prepared by placing a drop of

the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is

recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the

empty sample holder or ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, often via a gas

chromatograph (GC-MS) for separation and purification. In the ion source, the sample is

bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data for an organic compound like 4-Phenoxybutyl chloride.
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Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of 4-Phenoxybutyl chloride.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenoxybutyl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1359944#spectroscopic-data-for-4-phenoxybutyl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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